2-(3-Methoxyphenoxy)propanoic acid

Vue d'ensemble

Description

2-(3-Methoxyphenoxy)propanoic acid, also known as Lactisole, is an antagonist of sweet taste receptors, reducing both sweetness intensity and persistence . It blocks the activation of the sweet taste receptor T1R3 by natural and synthetic sweeteners and increases the inhibition of T1R2 by umami compounds .

Molecular Structure Analysis

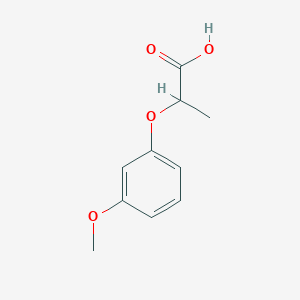

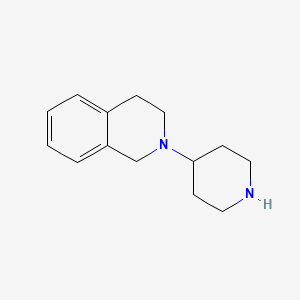

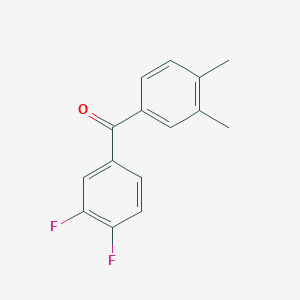

The molecular formula of this compound is C10H12O4 . Its molecular weight is 196.200 Da . The structure contains a benzene ring conjugated to a propanoic acid .Applications De Recherche Scientifique

Electrochemical Hydrogenation in Organic Synthesis

Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids can produce 3-(methoxyphenyl)propanoic acids in nearly quantitative yield. This process, utilizing electrocatalytic hydrogenation at a Ni cathode or direct electroreduction, highlights the role of 2-(3-Methoxyphenoxy)propanoic acid in organic synthesis, especially in electrosynthesis methodologies (Korotaeva et al., 2011).

Renewable Building Blocks in Material Science

Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block in material science. Its reaction with bio-based amines forms benzoxazine end-capped molecules, paving the way for sustainable alternatives in the creation of materials with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin et al., 2017).

Food Quality and Safety

In food science, methods have been developed for determining sodium 2-(4-methoxyphenoxy) propanoate in foods, indicating the importance of this compound in food quality and safety measures. This involves solid-phase extraction and high-performance liquid chromatography, underlining its relevance in food analysis (Ma Jian-min, 2014).

Anti-inflammatory Research

Research on compounds like 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, isolated from Eucommia ulmoides Oliv. leaves, shows potential for anti-inflammatory applications. This highlights the role of related compounds in exploring novel anti-inflammatory agents (Ren et al., 2021).

Phytotoxicity and Genotoxicity

Studies on cinnamic acid derivatives, including 2,3-dibromo-3-(4-hydroxy-3-methoxyphenyl)-propanoic acid, assess their phytotoxic and genotoxic effects. This research is crucial in understanding the environmental impact of such compounds (Jităreanu et al., 2013).

Sweetness Inhibition in Food Science

In the context of food science, the sweetness inhibitor 2(-4-methoxyphenoxy)propanoic acid (sodium salt) (Na-PMP) has been studied for its specific inhibitory effects on sweet taste, demonstrating its utility in modifying food flavors (Johnson et al., 1994).

Lignin Research

Research on lignin model glycosides includes the study of 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propyl β-D-glucopyranosides, highlighting the compound's relevance in understanding lignin and its derivatives (Helm et al., 1997).

Mécanisme D'action

Target of Action

The primary target of 2-(3-Methoxyphenoxy)propanoic acid is the sweet taste receptor T1R3 . This receptor plays a crucial role in the perception of sweetness in the human gustatory system.

Mode of Action

This compound interacts with its target, the sweet taste receptor T1R3, by inhibiting its activation . This interaction results in a reduction of the sweetness response of all stimuli tested .

Biochemical Pathways

It is known that the compound’s action on the sweet taste receptor t1r3 can lead to changes in the perception of sweetness . The downstream effects of this action could potentially influence various metabolic processes related to sugar intake and energy balance.

Pharmacokinetics

As a carboxylic acid, it is likely to undergo metabolism via conversion to a coenzyme a (coa) derivative, which is a common metabolic pathway for carboxylic acids .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of sweetness intensity and persistence . This effect is specific to sweet taste, with no observed reduction in bitterness intensity or persistence at the concentrations of the compound employed in studies .

Safety and Hazards

Propriétés

IUPAC Name |

2-(3-methoxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(11)12)14-9-5-3-4-8(6-9)13-2/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVOEPJGKZAZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326039 | |

| Record name | 2-(3-Methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7309-52-6 | |

| Record name | 7309-52-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Methoxyphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)

![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)

![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)